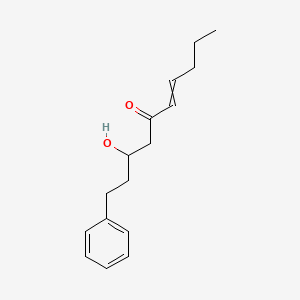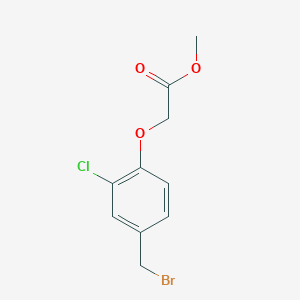![molecular formula C15H13FN2O B12540171 N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide CAS No. 654676-68-3](/img/structure/B12540171.png)
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide is a compound that belongs to the class of heterocyclic organic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a cyclopenta[b]pyridine ring fused with a benzamide moiety, which is further substituted with a fluorine atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in water.
Substitution: Various nucleophiles can be used under mild reaction conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield cyclopenta[b]pyridin-5-one analogues, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits biological activity and can be used in the development of bioactive molecules.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of protein kinases.
Industry: It can be used as a corrosion inhibitor for carbon steel in acidic environments.
作用機序
The mechanism of action of N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases by binding to the active site of the enzyme, thereby preventing its activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, stabilizing the inhibitor-protein complex.
類似化合物との比較
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is structurally similar but lacks the benzamide and fluorine substituents.
Cyclopenta[b]pyridine derivatives: These compounds share the cyclopenta[b]pyridine core but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
654676-68-3 |
|---|---|
分子式 |
C15H13FN2O |
分子量 |
256.27 g/mol |
IUPAC名 |
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19) |
InChIキー |
OKVHALLSLWBVTB-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)

![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)

![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
